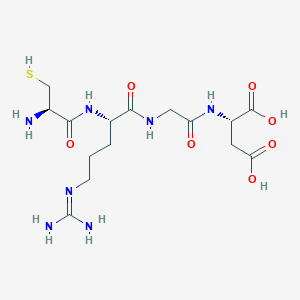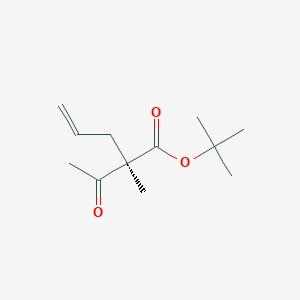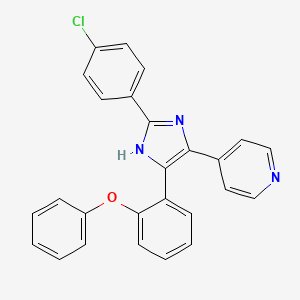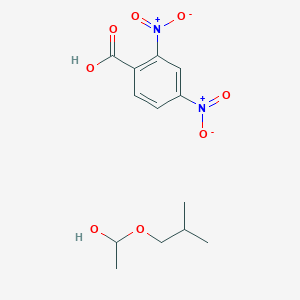![molecular formula C19H36O2Sn B12566530 Tributyl[4-(1,3-dioxolan-2-YL)buta-1,3-dien-1-YL]stannane CAS No. 214493-35-3](/img/structure/B12566530.png)
Tributyl[4-(1,3-dioxolan-2-YL)buta-1,3-dien-1-YL]stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tributyl[4-(1,3-dioxolan-2-yl)buta-1,3-dien-1-yl]stannane is a chemical compound known for its unique structure and properties. It is a stannane derivative, which means it contains a tin (Sn) atom bonded to organic groups. The compound features a 1,3-dioxolane ring and a butadiene moiety, making it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl[4-(1,3-dioxolan-2-yl)buta-1,3-dien-1-yl]stannane typically involves the reaction of tributylstannyl lithium with a suitable dioxolane derivative. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is often cooled to low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent quality and yield. Purification steps, including distillation and recrystallization, are employed to obtain the pure compound.
化学反应分析
Types of Reactions
Tributyl[4-(1,3-dioxolan-2-yl)buta-1,3-dien-1-yl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of oxidized tin derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced tin species.
Substitution: The compound can undergo substitution reactions where the tributylstannyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, organometallic reagents; reactions may require catalysts and are often conducted at controlled temperatures.
Major Products Formed
Oxidation: Oxidized tin derivatives.
Reduction: Reduced tin species.
Substitution: Various substituted tin compounds depending on the reagents used.
科学研究应用
Tributyl[4-(1,3-dioxolan-2-yl)buta-1,3-dien-1-yl]stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Tributyl[4-(1,3-dioxolan-2-yl)buta-1,3-dien-1-yl]stannane involves its interaction with molecular targets through its tin atom and organic moieties. The compound can form complexes with various substrates, facilitating reactions such as bond formation or cleavage. The 1,3-dioxolane ring and butadiene moiety contribute to its reactivity and specificity in different chemical environments.
相似化合物的比较
Similar Compounds
Tributylstannane: A simpler stannane derivative without the dioxolane and butadiene groups.
Tributyltin chloride: Contains a tin atom bonded to three butyl groups and a chlorine atom.
Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium bromide: Similar in structure but contains a phosphonium group instead of a stannane group.
Uniqueness
Tributyl[4-(1,3-dioxolan-2-yl)buta-1,3-dien-1-yl]stannane is unique due to its combination of a stannane core with a 1,3-dioxolane ring and a butadiene moiety. This unique structure imparts specific reactivity and properties that are not observed in simpler stannane derivatives or other similar compounds.
属性
CAS 编号 |
214493-35-3 |
|---|---|
分子式 |
C19H36O2Sn |
分子量 |
415.2 g/mol |
IUPAC 名称 |
tributyl-[4-(1,3-dioxolan-2-yl)buta-1,3-dienyl]stannane |
InChI |
InChI=1S/C7H9O2.3C4H9.Sn/c1-2-3-4-7-8-5-6-9-7;3*1-3-4-2;/h1-4,7H,5-6H2;3*1,3-4H2,2H3; |
InChI 键 |
MYVSVXURMCAMFQ-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC=CC1OCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{[2-(1H-Indol-5-yl)-4-oxo-1,4-dihydroquinolin-8-yl]oxy}butanoic acid](/img/structure/B12566461.png)


![(Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B12566470.png)

![Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-](/img/structure/B12566490.png)
![3-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-4-methoxybenzaldehyde](/img/structure/B12566494.png)
![3-Oxabicyclo[3.2.1]octane, 2,2,4,4-tetrafluoro-1,8,8-trimethyl-, (1S)-](/img/structure/B12566500.png)

![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, 1,1-dimethylethyl ester](/img/structure/B12566517.png)
![Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester](/img/structure/B12566518.png)

